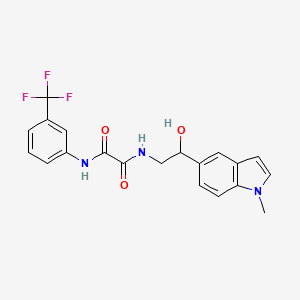

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c1-26-8-7-12-9-13(5-6-16(12)26)17(27)11-24-18(28)19(29)25-15-4-2-3-14(10-15)20(21,22)23/h2-10,17,27H,11H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUYMZTVRMLLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activity. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of an indole moiety, an oxalamide functional group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C21H26F3N3O3, with a molecular weight of approximately 434.496 g/mol. The presence of the hydroxyl group and trifluoromethyl group enhances its reactivity and potential interactions within biological systems.

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). Research suggests that compounds with similar structures can act as agonists or antagonists at serotonin receptors, particularly the 5-HT1D subtype, which is implicated in mood regulation and anxiety responses.

Pharmacological Properties

The pharmacological profile of this compound indicates potential applications in treating neurological disorders. Key properties include:

- Serotonin Receptor Agonism : The compound has shown affinity for 5-HT1D receptors, leading to modulation of neurotransmitter release.

- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective effects against oxidative stress, potentially benefiting conditions like depression and anxiety.

- Antioxidant Activity : The indole structure contributes to antioxidant properties, which can mitigate cellular damage in neurodegenerative diseases .

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on neuronal cell lines subjected to oxidative stress. Results indicated significant protection against cell death compared to controls, suggesting its potential as a neuroprotective agent.

- Animal Models : In rodent models of anxiety, administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests. This effect was linked to serotonin receptor modulation.

- Comparative Analysis : A comparative study with other indole derivatives revealed that N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exhibited superior binding affinity for 5-HT1D receptors than several known antidepressants, indicating its potential as a novel therapeutic agent .

Table 1: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Serotonin Receptor Agonism | Modulates neurotransmitter release | |

| Neuroprotective Effects | Protects against oxidative stress | |

| Antioxidant Activity | Reduces cellular damage |

Table 2: Comparative Binding Affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with the condensation of 1-methyl-1H-indol-5-ylethanolamine and 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions, using coupling agents like HATU or EDCI in DMF.

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 3 : Optimize purity (>98%) using preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Validation : Confirm purity via LC-MS and ¹H/¹³C NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. The trifluoromethyl group’s ¹⁹F NMR signal (~-60 ppm) can validate its presence .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve stereochemistry and hydrogen-bonding networks. High-resolution data (d-spacing < 0.8 Å) ensures accuracy .

Q. How do the trifluoromethyl and indole moieties influence the compound’s physicochemical properties?

- Methodology :

- Lipophilicity : Measure logP values via shake-flask method; the CF₃ group increases hydrophobicity, while the hydroxyl group enhances solubility in polar solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the oxalamide bond) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (MTT assay) to rule out false positives.

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values across multiple replicates. Address outliers via Grubbs’ test .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the CF₃ group’s electrostatic potential using DFT calculations (Gaussian 16).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with PyMOL .

Q. What structural modifications enhance selectivity for specific biological targets?

- Methodology :

- SAR Studies : Synthesize analogs with substituted indoles (e.g., 5-fluoroindole) or modified phenyl groups (e.g., 4-CF₃ vs. 3-CF₃).

- In Vitro Testing : Screen analogs against related targets (e.g., GPCRs vs. kinases) to identify selectivity drivers. Use SPR (Biacore) for kinetic binding analysis .

Q. How can metabolic stability be assessed in vitro for this compound?

- Methodology :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition : Use fluorescent probes (e.g., CYP3A4) to evaluate isoform-specific inhibition. Calculate IC₅₀ values .

Q. What experimental designs minimize off-target effects in cellular assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.